molecular formula C11H15NS2 B14534924 Ethyl ethyl(phenyl)carbamodithioate CAS No. 62603-69-4

Ethyl ethyl(phenyl)carbamodithioate

Cat. No.: B14534924
CAS No.: 62603-69-4
M. Wt: 225.4 g/mol
InChI Key: VPENSWKMGXBPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ethyl(phenyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to a nitrogen atom. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ethyl(phenyl)carbamodithioate can be synthesized through several methods. One common method involves the reaction of ethylamine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide. The reaction proceeds as follows:

  • Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
  • Ethyl dithiocarbamate is then treated with ethyl iodide to yield this compound.

The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Ethyl ethyl(phenyl)carbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent for certain diseases.

    Industry: It is used in the production of rubber and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of ethyl ethyl(phenyl)carbamodithioate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modification of protein function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl ethyl(phenyl)carbamodithioate can be compared with other dithiocarbamates such as:

  • Dimethyl dithiocarbamate
  • Diethyl dithiocarbamate
  • Pyrrolidine dithiocarbamate

Uniqueness

This compound is unique due to its specific ethyl and phenyl substituents, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its stability and provide additional sites for chemical modification.

Similar Compounds

  • Dimethyl dithiocarbamate : Similar structure but with methyl groups instead of ethyl and phenyl groups.
  • Diethyl dithiocarbamate : Similar structure but with ethyl groups instead of phenyl groups.
  • Pyrrolidine dithiocarbamate : Contains a pyrrolidine ring instead of ethyl and phenyl groups.

Properties

CAS No.

62603-69-4

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

ethyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C11H15NS2/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

VPENSWKMGXBPCU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)SCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.